molecular formula C11H18ClN B152244 (R)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride CAS No. 19068-35-0

(R)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride

Cat. No.: B152244
CAS No.: 19068-35-0
M. Wt: 199.72 g/mol
InChI Key: BMOFDSTXFQCVDC-PPHPATTJSA-N
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Description

(R)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride (CAS: 68906-26-3; Molecular Formula: C₁₁H₁₆ClN) is a chiral amine hydrochloride characterized by a phenyl group attached to a propan-1-amine backbone with two methyl substituents at the C2 position (Figure 1). The stereochemistry (R-configuration) plays a critical role in its biological interactions, particularly in receptor binding and enantioselective activity. This compound is primarily utilized in pharmaceutical research as a chiral building block or intermediate for synthesizing bioactive molecules, such as central nervous system (CNS) agents or adrenergic receptor modulators .

Properties

IUPAC Name

(1R)-2,2-dimethyl-1-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-11(2,3)10(12)9-7-5-4-6-8-9;/h4-8,10H,12H2,1-3H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOFDSTXFQCVDC-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Four-Step Synthesis Parameters

StepReagents/ConditionsYieldKey Advantages
1LDA, THF, −78°C98%Avoids cyanide reagents
2NaOH, 80–220°CN/AScalable hydrolysis
3DPPA, benzyl alcoholN/AMild Curtius rearrangement
4Pd/C, HCl~50% (total)High overall efficiency
ParameterValue
Substrate2,2-Dimethyl-1-phenylpropan-1-one
CatalystRu/(R)-BINAP
Pressure50–100 bar H₂
SolventMethanol
e.e.>90% (predicted)
VariableOptimal Range
Temperature70–90°C
CatalystPd/C or NaBH₄
pH3–5 (HCl)
Yield (analogues)60–75%

Comparative Analysis of Methods

Efficiency and Scalability

The four-step synthesis offers superior total yield (50%) compared to reductive amination (~60–75% for analogues) but requires rigorous temperature control in the initial step. Asymmetric hydrogenation, while theoretically capable of high e.e., lacks empirical validation in the provided sources.

Industrial-Scale Production Considerations

For kilogram-scale synthesis, the four-step method is preferred due to:

  • Solvent Recovery : THF and ethanol can be recycled via distillation.

  • Catalyst Reuse : Palladium catalysts in Step 4 can be filtered and regenerated.

  • Quality Control : Intermediate purification via column chromatography (Step 1) ensures high-purity feedstocks for subsequent steps .

Chemical Reactions Analysis

Types of Reactions

®-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reaction conditions often involve specific temperatures, pressures, and the use of catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

Stimulant Properties
(R)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride is classified as a stimulant due to its ability to increase the levels of neurotransmitters such as dopamine and norepinephrine in the central nervous system (CNS). This mechanism is achieved through the inhibition of their reuptake, leading to enhanced mood, attention, and alertness. The compound's stimulant effects have made it a focus of research for treating attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Chiral Synthesis
The compound serves as a chiral starting material for synthesizing other chiral compounds. Its chirality allows for precise control over the stereochemistry of the final products, which is crucial in drug development where the 3D structure significantly influences biological activity . The ability to synthesize high-purity enantiomers is essential for pharmaceutical applications.

Research on Neurological Disorders

Research indicates that this compound can contribute to understanding the role of phenethylamines in the nervous system. These compounds are naturally occurring neuromodulators that may have therapeutic potential in treating neurological disorders. Studies have explored its interactions with various receptors and transporters in the brain, providing insights into its pharmacological properties.

Synthetic Organic Chemistry

Synthesis Methods
The synthesis of this compound can be achieved through several methodologies, including reductive amination and asymmetric synthesis techniques. These methods are significant for producing derivatives with altered pharmacological properties .

Synthesis MethodDescription
Reductive AminationInvolves the reaction of ketones with amines in the presence of reducing agents.
Asymmetric SynthesisUtilizes chiral catalysts or reagents to produce one enantiomer preferentially.

Potential Applications in Respiratory Therapy

Emerging research suggests that derivatives of this compound may be utilized in developing beta2-adrenergic receptor agonists for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) . These compounds can induce bronchodilation by relaxing bronchial smooth muscles.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

  • Study on ADHD Treatment : A clinical trial demonstrated that patients treated with (R)-amphetamine showed significant improvements in attention and hyperactivity symptoms compared to placebo groups.
  • Neurotransmitter Interaction Study : Research indicated that (R)-amphetamine selectively enhances dopamine release while having a lesser effect on serotonin receptors, suggesting a targeted approach for stimulant medications .

Mechanism of Action

The mechanism of action of ®-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Structurally related compounds often share the phenylpropan-1-amine hydrochloride core but differ in substituents, alkyl chain length, or stereochemistry. Table 1 summarizes key analogues and their similarity scores derived from structural algorithms (e.g., Tanimoto coefficients), which evaluate functional group alignment and topology .

Table 1: Structurally Similar Compounds

Compound Name CAS Number Molecular Formula Structural Features Similarity Score
(R)-2-Methyl-1-phenylpropan-1-amine HCl 1391437-15-2 C₁₀H₁₆ClN Single methyl at C2 1.00
(S)-2-Methyl-1-(p-tolyl)propan-1-amine HCl 19068-35-0 C₁₁H₁₈ClN p-Tolyl substituent, S-configuration 1.00
(R)-2,2-Dimethyl-1-phenylpropan-1-amine HCl 68906-26-3 C₁₁H₁₆ClN Two methyl groups at C2 0.97
Cyclobutyl(phenyl)methanamine HCl 51600-25-0 C₁₀H₁₄ClN Cyclobutyl instead of dimethyl groups 0.94

Key Observations :

  • Methyl Substitution: The target compound’s dual methyl groups at C2 (vs.
  • Aromatic Substituents : The p-tolyl group in 19068-35-0 introduces electron-donating properties, increasing lipophilicity (logP) compared to the phenyl group in the target compound .
  • Stereochemistry : The (S)-isomer of 19068-35-0 exhibits distinct receptor affinity profiles, underscoring the enantiomer-specific activity of phenylpropan-1-amine derivatives .

Substituent Effects on Physicochemical Properties

Variations in substituents significantly alter solubility, stability, and bioavailability. For example:

  • Electron-Withdrawing Groups : Fluorine or chlorine substituents (e.g., 1-(2-Fluorophenyl)propan-1-amine HCl, CAS 1955554-65-0) enhance metabolic stability by reducing oxidative degradation but may decrease aqueous solubility due to increased hydrophobicity .

Table 2: Substituent Impact on Key Properties

Substituent Example Compound Effect on Lipophilicity Solubility Trend
Phenyl Target compound Moderate logP Low in polar solvents
p-Tolyl 19068-35-0 High logP Very low
2-Fluorophenyl 1955554-65-0 Moderate logP Moderate
Dichlorophenyl 1565819-70-6 High logP Very low

Pharmacological Implications

  • Receptor Binding : Phenylalkylamine derivatives (e.g., 2C-D and 2C-P in ) demonstrate affinity for serotonin (5-HT₂) receptors, suggesting the target compound may share similar interactions, modulated by its dimethyl substitution .
  • Enantioselectivity : The (R)-configuration in the target compound likely enhances binding to adrenergic receptors compared to (S)-isomers, as seen in related amines like (R)-2-Methyl-1-(p-tolyl)propan-1-amine HCl .

Biological Activity

(R)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride, commonly referred to as methamphetamine hydrochloride , is a potent central nervous system stimulant with various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is C11H18ClNC_{11}H_{18}ClN with a molecular weight of approximately 201.72 g/mol. Its structural characteristics contribute to its biological activity, particularly its ability to cross the blood-brain barrier and interact with neurotransmitter systems.

Neurotransmitter Release

(R)-2,2-Dimethyl-1-phenylpropan-1-amine acts primarily as a dopamine reuptake inhibitor . It increases the release of dopamine in the brain by reversing the action of the dopamine transporter (DAT). This leads to elevated levels of dopamine in the synaptic cleft, which is associated with increased alertness, euphoria, and energy.

Effects on Other Neurotransmitters

In addition to its effects on dopamine, methamphetamine also influences norepinephrine and serotonin levels. The compound enhances the release of these neurotransmitters, contributing to its stimulant effects and potential for abuse.

Pharmacological Effects

The biological effects of (R)-2,2-Dimethyl-1-phenylpropan-1-amine include:

  • Stimulation of Central Nervous System : Increased wakefulness and decreased fatigue.
  • Appetite Suppression : Used in certain medical contexts for weight loss.
  • Euphoria and Reward Enhancement : Associated with high potential for addiction.

Toxicity and Side Effects

While (R)-2,2-Dimethyl-1-phenylpropan-1-amine has therapeutic uses, it also poses significant risks:

  • Cardiovascular Issues : Increased heart rate and blood pressure.
  • Neurotoxicity : Long-term use can lead to neurodegeneration.
  • Psychological Effects : Anxiety, paranoia, and hallucinations may occur.

Research Findings

Recent studies have highlighted various aspects of the biological activity of (R)-2,2-Dimethyl-1-phenylpropan-1-amine:

Table 1: Summary of Biological Activities

StudyActivity AssessedFindings
Enantiomer SynthesisAchieved >99% enantiomeric excess in synthesis using biocatalysts.
Antichlamydial ActivityNew derivatives showed selective activity against Chlamydia.
Antiproliferative EffectsExhibited significant antiproliferative activity in cancer cell lines.

Case Studies

  • Synthesis and Antichlamydial Activity :
    • Leung et al. synthesized new compounds based on methamphetamine derivatives that demonstrated selective activity against Chlamydia species. The study emphasized the importance of structural modifications for enhancing biological activity against specific pathogens .
  • Antiproliferative Properties :
    • A study reported that certain methamphetamine derivatives exhibited significant antiproliferative effects on human breast cancer cell lines (MCF-7). The compounds demonstrated IC50 values ranging from 10 to 33 nM, indicating potent cytotoxic effects .
  • Neurotoxicity Studies :
    • Research has shown that chronic exposure to methamphetamine can lead to neurotoxic effects characterized by dopaminergic neuron damage. This highlights the need for caution in therapeutic applications .

Q & A

Q. What strategies validate analytical methods for quantifying this compound in complex matrices?

  • Methodological Answer : Method validation per ICH Q2(R1) includes:
  • Linearity : Calibration curves (1–100 μg/mL, R2^2 >0.999).
  • Precision : Intraday/interday RSD <2%.
  • LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively.
    Matrix effects (e.g., plasma proteins) are mitigated via SPE or protein precipitation .

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